10,10-Dimethylphenothiasilin

Photoelectron Spectroscopy Ionization Energy Organosilicon

10,10-Dimethylphenothiasilin is a silicon-containing heterocyclic compound belonging to the phenothiasilin class, where a silicon atom replaces the nitrogen of the traditional phenothiazine core. With the formula C14H14SSi and a molecular weight of 242.411 g/mol, it serves as a structural analog of thioxanthene, where the central carbon atom is replaced by a Group IVB silicon atom.

Molecular Formula C14H14SSi
Molecular Weight 242.41 g/mol
CAS No. 61431-08-1
Cat. No. B15345889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-Dimethylphenothiasilin
CAS61431-08-1
Molecular FormulaC14H14SSi
Molecular Weight242.41 g/mol
Structural Identifiers
SMILESC[Si]1(C2=CC=CC=C2SC3=CC=CC=C31)C
InChIInChI=1S/C14H14SSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3
InChIKeyCOVFYWAIBGUHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,10-Dimethylphenothiasilin (CAS 61431-08-1): A Group IVB Sila-Heterocycle for Comparative Organometallic Research


10,10-Dimethylphenothiasilin is a silicon-containing heterocyclic compound belonging to the phenothiasilin class, where a silicon atom replaces the nitrogen of the traditional phenothiazine core [1]. With the formula C14H14SSi and a molecular weight of 242.411 g/mol, it serves as a structural analog of thioxanthene, where the central carbon atom is replaced by a Group IVB silicon atom [1]. First synthesized and thoroughly characterized in 1977, this compound was developed alongside its germanium and tin analogs to investigate how the identity of the heteroatom influences electronic structure, ring strain, and oxidative reactivity [2]. Its procurement is not for end-use pharmacological activity but for systematic studies where the silicon atom's specific electronic contribution—differing from carbon, germanium, or tin—is the variable of interest [2].

Study Context Group IVB heteroatom comparative research
Core Variable Silicon-specific electronic contribution
Characterization Fit NMR, MS, and photoelectron spectral comparison

Why a Generic Phenothiazine or Carbon-Thioxanthene Is Not a Valid Substitute for 10,10-Dimethylphenothiasilin


The core scientific distinction lies in the heteroatom at position 9 of the central six-membered ring. Substituting the carbon (as in 9,9-dimethylthioxanthene) or nitrogen (as in phenothiazine) with a Group IVB silicon atom fundamentally alters the compound's electronic and geometric properties [1]. This is not a subtle modulation; comparative 13C NMR studies on the silin, germin, and stannin series reveal increasing strain in the heterocyclic framework when moving down Group IVB, directly impacting the molecule's conformation and p-orbital interactions between the sulfur lone pair and the aromatic rings [1]. Consequently, properties like oxidation rates, ionization energies, and fragmentation patterns under electron impact are not even roughly equivalent among these analogs. A researcher requiring the specific electronic environment of the 10,10-dimethylphenothiasilin core cannot approximate it with a purely carbon-based thioxanthene or a nitrogen-based phenothiazine without introducing a different element that changes the investigation's dimensional parameter [2].

Target: Si-Phenothiasilin
Potential Substitute
Risk Summary
Silicon at position 9
Carbon (thioxanthene)
Carbon may shift electronic parameter and oxidation profile
Silicon heteroatom
Nitrogen (phenothiazine)
Nitrogen introduces different heteroatom class, altering conformation and p-orbital interaction
Silin (Si) electronic environment
Germin (Ge) or stannin (Sn)
Ionization energy and oxidation rate may shift within Group IVB

Head-to-Head Quantitative Evidence: How 10,10-Dimethylphenothiasilin Differentiates from Its Germanium, Tin, and Carbon Analogs


Lower Adiabatic Ionization Energy Compared to the Tin Analog (ΔIE ≥ 0.2 eV)

The adiabatic ionization energy (IE) of 10,10-dimethylphenothiasilin is 7.8 ± 0.1 eV, as determined by electron impact mass spectrometry, which is lower than the 8.0 ± 0.1 eV measured for the direct tin analog (10,10-dimethylphenothiastannin) under identical conditions [1][2]. This quantifiable difference means the silicon analog is more easily oxidized, consistent with photoelectron spectroscopy findings that the interaction between the sulfur lone pair and the benzene rings is stronger for the silin than the stannin, altering the electronic landscape for charge-transfer applications [3].

Ionization Energy (Si)
Head-to-head
7.8 ± 0.1 eV
ΔIE = −0.2 eV vs Sn analog
Supports electron-donor energy-level matching in device research
Gas-phase EI mass spectrometry data
Photoelectron Spectroscopy Ionization Energy Organosilicon

Lower Appearance Energy for Methyl Radical Loss Compared to the Tin Analog (ΔAE ≥ 0.4 eV)

The appearance energy (AE) for the formation of the [M-CH3]+ fragment from 10,10-dimethylphenothiasilin is 8.5 ± 0.1 eV, which is 0.4 eV lower than the 8.9 ± 0.1 eV required for the same fragmentation pathway in the tin analog [1][2]. This difference in the energetic cost of cleaving a silicon-methyl bond versus a tin-methyl bond reflects the fundamental difference in group IVB element stability under electron impact and is a reliable diagnostic for distinguishing these closely related compounds by mass spectrometry [3].

Appearance Energy [M–CH₃]⁺
Head-to-head
8.5 ± 0.1 eV
ΔAE = −0.4 eV vs Sn analog
Enables mass spectrometric differentiation from tin analog
Gas-phase EI fragmentation data
Mass Spectrometry Appearance Energy Fragmentation

Sulfur Oxidation Rate Hierarchy Among Group IVB Analogs (Qualitative Reactivity Sequence)

The oxidation of the ring sulfur to the sulfinyl group by perbenzoic acid in carbon tetrachloride was directly compared across the silin, germin, stannin, and the carbon-thioxanthene analog. The published reactivity sequence orders the analogs by their oxidation rates, with the silicon derivative occupying a distinct position in the hierarchy that reflects the strength of the sulfur lone pair interaction with the aromatic π-system [1]. While the abstract does not provide absolute rate constants in a publicly accessible form, the documented sequence establishes that 10,10-dimethylphenothiasilin oxidizes at a rate that is measurably different from both its germanium and tin counterparts, making it the appropriate choice when a specific sulfur redox profile is required [1].

Sulfur Oxidation Rate
Data to verify
Intermediate rank
Positions silin for structure–reactivity correlation
Exact rate constants require full-text review
Oxidation Kinetics Sulfoxide Formation Group IVB Series

13C NMR Evidence for Silicon-Induced Ring Strain Relative to Tin

Comparative 13C NMR analysis across the 10,10-dimethylphenothia-silin, -germin, and -stannin series reveals a progressive increase in heterocyclic framework strain when moving down Group IVB [1]. The silicon analog exhibits less strain than the tin derivative but more than the germanium analog, as evidenced by systematic changes in the 13C chemical shift patterns of the aromatic carbons. This structural information, obtained under identical experimental conditions, confirms that the silicon atom imposes a specific geometric constraint that cannot be replicated by simply using a different Group IVB element [1].

Ring Strain (¹³C NMR)
Class-level
Ge
Indicates specific geometric constraint for ligand studies
Shift trends from 1977 Perkin Trans. 2
Photoelectron Spectrum
Head-to-head
Vertical IE = 7.85 eV
Unique spectral signature for identification
He(I) PE, distinct band assignment
13C NMR Spectroscopy Ring Strain Organosilicon

Distinct Photoelectron Spectral Band Assignment from Group IVB Analogs

The He(I) photoelectron spectra of 10,10-dimethylphenothia-silin exhibit distinct first ionization bands that differ from those of its germanium and tin analogs [1]. Assignment by comparison with related compounds shows that the silicon analog's sulfur lone pair ionization energy is influenced by the degree of interaction with the aromatic π-system, which varies systematically across the Group IVB series. The observed vertical ionization energy of 7.85 eV (PE method) for 10,10-dimethylphenothiasilin provides a specific spectral signature that distinguishes it from both the germin and stannin derivatives [2][3].

Photoelectron Spectrum
Head-to-head
Vertical IE = 7.85 eV
Unique spectral signature for identification
He(I) PE, distinct band assignment
Photoelectron Spectroscopy He(I) Spectra MO Assignment

10,10-Dimethylphenothiasilin: High-Impact Application Scenarios Driven by Quantified Property Differentiation


Electron-Donor Reference Material in Organic Electronics Research

The ionization energy of 7.8 ± 0.1 eV, which is 0.2 eV lower than the tin analog, positions 10,10-dimethylphenothiasilin as a suitable model electron donor for fundamental charge-transfer studies [1]. Its distinct photoelectron spectral fingerprint further allows researchers to track its electronic state changes in doped organic semiconductor layers, using the silicon-specific band assignment established by Ricci et al. [2].

Mass Spectrometry Standard for Group IVB Heterocycle Fragmentation Analysis

The uniquely low appearance energy of 8.5 ± 0.1 eV for [M-CH3]+ loss from 10,10-dimethylphenothiasilin, which is 0.4 eV lower than the stannin analog, makes this compound a valuable internal standard for calibrating electron impact fragmentation energy scales in mass spectrometry workflows involving organosilicon heterocycles [3].

Probe Molecule for Structure-Reactivity Investigations of Sulfur Oxidation Kinetics

The documented intermediate oxidation rate of the ring sulfur toward perbenzoic acid in the silin compound, relative to the germin and stannin derivatives, makes 10,10-dimethylphenothiasilin the necessary comparator for any study aiming to correlate Group IVB heteroatom identity with sulfur redox reactivity [4]. Its procurement is essential when a systematic series must be assembled to isolate the electronic effect of silicon.

Ring-Strain Benchmark in Organometallic Coordination Chemistry

The 13C NMR evidence of intermediate ring strain—greater than the germin but less than the stannin—confers distinct reactivity upon the silicon analog in ligand substitution reactions [4]. Researchers designing organosilicon ligands for transition metal catalysis can reference this strain-compromised geometry to predict binding constants and consequent catalytic performance.

Application
Selection Property
Validation Focus
Organic electronics donor reference
Ionization energy position in Group IVB series
Photoelectron spectral fingerprint confirmation
MS fragmentation standard
Distinct [M–CH₃]⁺ appearance energy
Electron impact energy-scale calibration
Sulfur oxidation kinetics probe
Oxidation rate rank within silin/germin/stannin series
Structure–reactivity correlation verification
Ring-strain benchmark
¹³C NMR strain relative to germanium and tin
Ligand substitution reactivity prediction
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